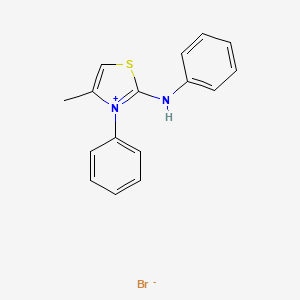

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that occur in a variety of pharmaceutical drugs . The compound has a molecular weight of 415.377 .

Synthesis Analysis

The synthesis of 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides and 4-aryl-2-(substituted amino)-3-(phenylamino)thiazol-3-ium bromide derivatives has been reported . These compounds are synthesized in high yields from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives .Molecular Structure Analysis

The structure of the synthesized products has been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry . The structure of three of the obtained compounds has been confirmed using X-ray crystallographic analyses .Chemical Reactions Analysis

The proposed mechanism for the formation of 4-aryl-2-amino-3-(phenylamino)thiazol-3-ium bromide derivatives is illustrated in Scheme 4 . This shows that the heterocyclization takes place via sulfur atom and N2 due to their high nucleophilicity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.377 . Further physical and chemical properties are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been explored as potential antimicrobial agents. The thiazolium bromide core of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide may contribute to its antibacterial and antifungal properties. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi . Further studies could explore its mechanism of action and optimize its efficacy.

Antiviral Potential

Given the importance of antiviral agents, it’s worth exploring whether this compound exhibits any antiviral activity. While specific data on this compound are limited, related 1,3,4-thiadiazole derivatives have shown promise against HIV-1 . Investigating its effects on other viruses could provide valuable insights.

Antioxidant Properties

Thiazole derivatives often possess antioxidant activity. Researchers have evaluated similar compounds for their ability to scavenge reactive oxygen species (ROS) using methods like hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays . Assessing the antioxidant potential of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide could reveal its role in oxidative stress management.

Synthetic Drug Development

The thiazole ring system plays a crucial role in constructing synthetic drugs. Notable examples include antibiotics (bacitracin, penicillin), antidepressants, anti-HIV drugs, and anti-inflammatory agents . Researchers could explore modifications of this compound to create novel pharmaceuticals.

Biological Studies

Understanding the biological effects of this compound is essential. Researchers can explore its interactions with cellular components, enzymatic pathways, and potential toxicity. Biological assays, such as cell viability studies, can shed light on its safety and efficacy profiles.

Mecanismo De Acción

Target of Action

Thiazole derivatives, such as 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide, have been found to have diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with their targets, leading to various changes. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . .

Result of Action

The result of the action of thiazole derivatives can vary based on their biological activity. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines . .

Propiedades

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15;/h2-12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPKVYDVXRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)

![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)

![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2420157.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)

![2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2420164.png)

![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)

![N-[[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2420168.png)

![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)